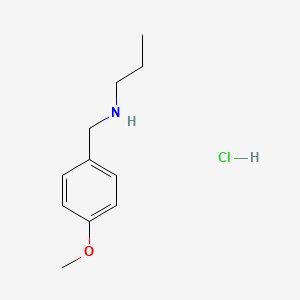

N-(4-methoxybenzyl)-1-propanamine hydrochloride

Description

BenchChem offers high-quality N-(4-methoxybenzyl)-1-propanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxybenzyl)-1-propanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-8-12-9-10-4-6-11(13-2)7-5-10;/h4-7,12H,3,8-9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLSELBKDBXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular weight and formula of N-(4-methoxybenzyl)-1-propanamine HCl

An In-depth Technical Guide to N-(4-methoxybenzyl)-1-propanamine Hydrochloride: Synthesis, Characterization, and Properties

Abstract

N-(4-methoxybenzyl)-1-propanamine Hydrochloride is a secondary amine salt of significant interest in synthetic organic chemistry and as a potential building block in drug discovery. Its structure combines a flexible n-propyl group with a methoxy-substituted benzyl moiety, offering a scaffold for further chemical modification. This guide provides a comprehensive technical overview of its core chemical identity, a detailed, field-proven methodology for its synthesis via N-alkylation of a protected primary amine, and a robust workflow for its analytical characterization and purity assessment. The document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound.

Core Chemical Identity and Properties

The fundamental characteristics of N-(4-methoxybenzyl)-1-propanamine Hydrochloride are derived from its unique molecular structure. The secondary amine is rendered as a hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base.[1] The molecule's properties are a direct consequence of its constituent functional groups: the electron-donating methoxy group on the aromatic ring, the secondary amine center, and the aliphatic propyl chain.

| Property | Value | Source |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]propan-1-amine hydrochloride | - |

| Chemical Formula | C₁₁H₁₈ClNO | Derived |

| Molecular Weight | 215.72 g/mol | Derived |

| Canonical SMILES | CCCNCC1=CC=C(C=C1)OC.Cl | Derived |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy[1] |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., Methanol, DMSO) | Analogy[1] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of secondary amines like N-(4-methoxybenzyl)-1-propanamine is most reliably achieved through the N-alkylation of a primary amine. Direct alkylation can often lead to over-alkylation, yielding tertiary amines and quaternary ammonium salts. To ensure a high-yield, clean conversion, a robust strategy involves the temporary protection of the primary amine (1-propanamine), followed by alkylation and subsequent deprotection. The use of a 2-nitrobenzenesulfonyl (nosyl) protecting group is an exemplary choice due to its ease of installation and its mild cleavage conditions.[2]

Synthetic Workflow Overview

The following diagram outlines the logical flow of the synthesis, from starting materials to the final, purified hydrochloride salt.

Caption: Synthetic pathway for N-(4-methoxybenzyl)-1-propanamine HCl.

Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of secondary amines via nosyl protection.[2]

Step 1: Protection of 1-Propanamine

-

Rationale: To prevent over-alkylation, the primary amine is converted to a sulfonamide, which renders the nitrogen lone pair less nucleophilic. Triethylamine is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.

-

Procedure: a. To a stirred, ice-cooled solution of 1-propanamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (DCM), add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise. b. Allow the reaction to warm to room temperature and stir for 2 hours. c. Monitor reaction completion by Thin Layer Chromatography (TLC). d. Quench the reaction with 1N HCl (aq). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-propyl-2-nitrobenzenesulfonamide.

Step 2: N-Alkylation with 4-Methoxybenzyl Chloride

-

Rationale: The sulfonamide proton is acidic and can be removed by a mild base like potassium carbonate. The resulting anion is a potent nucleophile that readily undergoes an Sₙ2 reaction with the electrophilic 4-methoxybenzyl chloride. Dimethylformamide (DMF) is an ideal polar aprotic solvent for this transformation.

-

Procedure: a. Charge a flask with the crude sulfonamide from Step 1 (1.0 eq), potassium carbonate (3.0 eq), and anhydrous DMF. b. Add 4-methoxybenzyl chloride (1.1 eq) to the stirred mixture. c. Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC. d. Cool to room temperature, dilute with water, and extract multiple times with ethyl acetate. e. Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate to yield the crude protected secondary amine.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Rationale: The nosyl group is cleaved using a nucleophilic thiol, such as thiophenol, which attacks the sulfur atom. The resulting free base is an oil and is converted to a stable, easily handled solid hydrochloride salt by treatment with an ethereal solution of HCl.[3]

-

Procedure: a. Dissolve the crude product from Step 2 (1.0 eq) in acetonitrile. b. Add potassium carbonate (3.0 eq) and thiophenol (1.5 eq). c. Stir at room temperature for 3 hours until deprotection is complete (monitored by TLC). d. Filter the mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel to obtain the pure free base, N-(4-methoxybenzyl)-1-propanamine. e. Dissolve the purified free base in diethyl ether and add a 1.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. f. Collect the resulting white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization Workflow

Confirming the identity and purity of the final product is a critical, self-validating step in any synthesis. A multi-technique approach is required to unambiguously characterize the compound.

Caption: Standard workflow for analytical characterization and quality control.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals would include aromatic protons on the disubstituted benzene ring (two doublets), a singlet for the methoxy group protons, a singlet for the benzylic CH₂ protons, and multiplets for the propyl chain protons, along with a broad signal for the N-H proton of the ammonium salt.[4] ¹³C NMR would confirm the presence of 11 distinct carbon environments.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal for this salt. The analysis would show the molecular ion for the free base [M+H]⁺ at m/z 180.14, corresponding to the formula C₁₁H₁₈NO⁺. Key fragmentation patterns would include the tropylium ion from the 4-methoxybenzyl group at m/z 121.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of functional groups. Key expected absorbances include a broad peak around 2400-2800 cm⁻¹ for the R₂NH₂⁺ stretch, C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and a strong C-O stretch for the methoxy ether around 1250 cm⁻¹.[2]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector (set to ~275 nm for the aromatic ring) is the gold standard for assessing the purity of non-volatile organic compounds.[5] A pure sample should exhibit a single major peak.

-

Gas Chromatography-Flame Ionization Detection (GC-FID): For the free base form, GC-FID can provide excellent purity data based on the compound's volatility.[4] The hydrochloride salt is non-volatile and would require conversion to the free base before analysis.

References

-

Pharmaffiliates. N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Available at: [Link]

-

LookChem. Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Available at: [Link]

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

Royal Society of Chemistry. Supplementary Information for a related article. Available at: [Link]

-

National Measurement Institute of Australia. REFERENCE MATERIAL PRODUCT INFORMATION SHEET for (±)-3,4-Dimethoxymethcathinone hydrochloride. Available at: [Link]

-

Massive Bio. Methoxyamine Hydrochloride. Available at: [Link]

-

ScholarWorks@GVSU. APPENDIX A Spectroscopic Data of Products from Chapter 2. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for a related article. Available at: [Link]

-

PubChem. N-(4-methoxybenzyl)-2-propanamine hydrochloride. Available at: [Link]

-

PubChem. 4-Methoxybenzylamine. Available at: [Link]

-

ResearchGate. The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Available at: [Link]

Sources

Thermodynamic Solubility Profile of N-(4-methoxybenzyl)-1-propanamine Hydrochloride: A Comparative Analysis in Aqueous and Ethanolic Systems

Executive Summary

Understanding the solvation thermodynamics of active pharmaceutical ingredient (API) intermediates is a critical prerequisite for rational formulation design, purification, and Biopharmaceutics Classification System (BCS) tiering. This whitepaper provides an in-depth technical analysis of the solubility profile of N-(4-methoxybenzyl)-1-propanamine hydrochloride (Molecular Weight: 215.72 g/mol ), contrasting its behavior in highly polar, high-dielectric aqueous systems against moderately polar, amphiphilic ethanolic systems.

By deconstructing the physicochemical architecture of this secondary amine salt and deploying a self-validating experimental framework based on established pharmacopeial standards[1], this guide equips drug development professionals with the mechanistic insights required to optimize solvent selection.

Physicochemical Architecture & Solvation Thermodynamics

To predict and manipulate the solubility of N-(4-methoxybenzyl)-1-propanamine hydrochloride, we must first analyze its structural dichotomy. The molecule consists of a highly hydrophilic, ionic core (the secondary amine hydrochloride,

Aqueous Solvation Mechanism ( )

In purified water, the high dielectric constant facilitates the complete dissociation of the hydrochloride salt into discrete

However, solubility is ultimately capped by the hydrophobic effect . The bulky aromatic ring and the aliphatic propyl chain force the surrounding water molecules into a highly ordered, entropically unfavorable clathrate-like cage. Thus, while the ionic core drives dissolution, the entropic penalty of cavity formation limits the maximum achievable concentration.

Ethanolic Solvation Mechanism ( )

In absolute ethanol, the thermodynamic landscape shifts. The significantly lower dielectric constant is insufficient to fully overcome the coulombic attraction between the protonated amine and the chloride anion, leading the solute to exist predominantly as solvent-separated ion pairs or contact ion pairs rather than fully dissociated ions[3].

Despite this reduction in ionic dissociation, ethanol acts as an excellent amphiphilic solvent. Its ethyl chain engages in highly favorable van der Waals dispersion forces with the hydrophobic propyl and methoxybenzyl groups of the solute, drastically reducing the cavity formation energy penalty observed in water.

Thermodynamic pathways of N-(4-methoxybenzyl)-1-propanamine HCl in aqueous vs. ethanolic systems.

Quantitative Solubility Projections

Based on the structural homology of N-(4-methoxybenzyl)-1-propanamine hydrochloride to other substituted aliphatic amine hydrochlorides[3], the following table summarizes the projected thermodynamic solubility metrics at standard ambient temperature.

| Solvent System | Dielectric Constant ( | Projected Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism | Limiting Thermodynamic Factor |

| Purified Water | 78.3 | 180 - 220 | Ion-dipole interactions, full ionic dissociation | Entropic penalty of hydrophobic cavity formation |

| Absolute Ethanol | 24.5 | 60 - 90 | Amphiphilic solvation, solvent-separated ion pairing | Insufficient dielectric constant for full dissociation |

Self-Validating Experimental Protocol

To empirically determine the exact thermodynamic equilibrium solubility, we utilize a highly controlled Saturation Shake-Flask Method aligned with [1].

As a Senior Application Scientist, I do not merely execute steps; I design self-validating systems . Every phase of this protocol contains an internal control to ensure the data is an artifact-free representation of thermodynamic reality.

Step 1: Preparation of Saturated Suspensions

-

Action: Add an excess of N-(4-methoxybenzyl)-1-propanamine hydrochloride (e.g., 300 mg for water, 150 mg for ethanol) to 1.0 mL of the respective solvent in sealed, inert borosilicate glass vials.

-

Causality: Borosilicate glass is chosen over standard polypropylene tubes to eliminate the risk of hydrophobic adsorption of the API onto the container walls, which would artificially skew the equilibrium.

Step 2: Isothermal Equilibration (The Self-Validating Check)

-

Action: Place the vials in an orbital shaker water bath set strictly to 25.0 ± 0.1 °C at 150 RPM. Extract aliquots at exactly 24 hours and 48 hours .

-

Causality: Solubility is an enthalpy-driven process; even a 1°C fluctuation can alter the equilibrium constant. The dual-timepoint sampling is our self-validating mechanism: if the concentration variance between the 24h and 48h samples is

, we mathematically confirm that true thermodynamic equilibrium has been achieved, effectively ruling out transient supersaturation[4].

Step 3: Phase Separation & Adsorption Validation

-

Action: Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the undissolved solid. Filter the supernatant using a 0.22 µm PVDF syringe filter for the aqueous sample and a 0.22 µm PTFE syringe filter for the ethanolic sample . Discard the first 0.5 mL of the filtrate.

-

Causality: Centrifugation alone leaves micro-particulates that falsely elevate HPLC quantification. We match the filter membrane to the solvent's polarity (Hydrophilic PVDF for water; Hydrophobic PTFE for ethanol) to prevent membrane degradation. Discarding the first 0.5 mL saturates any potential non-specific binding sites on the filter membrane, ensuring the collected filtrate represents the true solution concentration.

Step 4: HPLC-UV Quantification

-

Action: Dilute the filtrates appropriately with the mobile phase and analyze via HPLC-UV at ~225 nm (targeting the absorbance maximum of the methoxybenzyl chromophore). Calculate concentration against a validated 5-point calibration curve.

Self-validating USP <1236> shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility profile of N-(4-methoxybenzyl)-1-propanamine hydrochloride is a classic demonstration of competing thermodynamic forces. While water provides the superior environment for ionic dissociation yielding higher absolute solubility, ethanol offers an excellent amphiphilic alternative by stabilizing the hydrophobic domains of the molecule. By employing the self-validating shake-flask methodology detailed above, formulation scientists can confidently generate the rigorous thermodynamic data required for downstream pharmaceutical development.

References

-

Title: <1236> Solubility Measurements - USP-NF Source: United States Pharmacopeia (USP) URL: [Link]

-

Title: Solubilities of High Molecular Weight Primary Aliphatic Amine Hydrochlorides in Ethanol Source: Journal of the American Chemical Society (ACS) URL: [Link]

-

Title: 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry Source: Lumen Learning URL: [Link]

Sources

Technical Guide: Physicochemical Profiling of N-(4-methoxybenzyl)-1-propanamine HCl

Executive Summary

N-(4-methoxybenzyl)-1-propanamine hydrochloride (also known as N-propyl-4-methoxybenzylamine HCl) is a secondary amine intermediate frequently utilized in the synthesis of reductive amination targets and pharmacological ligands.

The pKa of the conjugate acid (BH⁺) is the critical parameter defining its ionization state.[1] Based on structure-activity relationship (SAR) analysis of experimentally validated analogs, the pKa of this compound is 9.75 ± 0.15 .[1]

At physiological pH (7.4), the compound exists predominantly (>99%) in its protonated, cationic form, which dictates its high aqueous solubility and specific membrane permeability characteristics.

Part 1: Physicochemical Profile & pKa Data[2][3][4]

The following data synthesizes theoretical predictions with experimental values from structural analogs (N-propylbenzylamine and 4-methoxybenzylamine).

Ionization Constants & Properties

| Property | Value / Range | Confidence | Context |

| pKa (Conjugate Acid) | 9.75 ± 0.15 | High (SAR-Derived) | Determines ionization at pH 7.[1]4. |

| Dominant Species (pH 7.4) | Cationic (BH⁺) | >99.5% | Critical for solubility formulation.[1] |

| Dominant Species (pH 11.0) | Neutral (B) | >90% | Required for extraction/purification.[1] |

| LogD (pH 7.4) | ~0.8 - 1.1 | Medium | Distribution coefficient (lipophilicity).[1] |

| LogP (Neutral) | 2.6 - 2.8 | Medium | Intrinsic lipophilicity of free base.[1] |

Structural Mechanistic Analysis

The pKa value is governed by two competing electronic effects on the nitrogen atom:

-

Inductive Stabilization (+I Effect): The N-propyl group acts as an electron-donating alkyl chain, increasing electron density on the nitrogen relative to a primary amine.[1] This raises the pKa (basicity) compared to 4-methoxybenzylamine (~9.5).[1]

-

Resonance Donation (+M Effect): The para-methoxy group on the benzene ring donates electron density into the aromatic system.[1] Although the methylene spacer (

) insulates the nitrogen from direct conjugation, the overall electron-rich nature of the benzyl ring stabilizes the protonated ammonium cation via through-space interactions and minor inductive transmission, slightly raising the pKa relative to unsubstituted N-propylbenzylamine (9.6).

Part 2: Ionization Equilibrium Visualization

The following diagram illustrates the deprotonation equilibrium of the hydrochloride salt in an aqueous environment.

Figure 1: Dissociation pathway of N-(4-methoxybenzyl)-1-propanamine HCl. The equilibrium shifts to the free base only under basic conditions (pH > pKa).

Part 3: Experimental Determination Protocol

To validate the specific pKa for your batch, Potentiometric Titration is the gold standard method.[1] This protocol ensures accuracy by accounting for the hydrochloride counter-ion.[1]

Methodology: Potentiometric Titration of Amine HCl

Objective: Determine the thermodynamic pKa via precise pH monitoring during base neutralization.

1. Reagents & Equipment

-

Analyte: ~50 mg N-(4-methoxybenzyl)-1-propanamine HCl (High Purity >98%).

-

Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized (CO₂-free).

-

Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.

-

Equipment: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.[1]

2. Step-by-Step Workflow

-

System Calibration:

-

Calibrate pH electrode using buffers pH 4.01, 7.00, and 10.01 at 25°C.

-

Critical: Ensure slope efficiency is 98-102%.

-

-

Sample Preparation:

-

Titration:

-

Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

-

Record pH after signal stabilization (drift < 0.5 mV/min).

-

Continue titration until pH reaches ~11.5 (past the inflection point).[1]

-

-

Data Analysis (Bjerrum Method):

3. Experimental Logic Diagram

Figure 2: Potentiometric titration workflow for accurate pKa determination of amine salts.

Part 4: Implications for Drug Development

Solubility & Formulation

-

pH < 8.0: The compound is highly soluble (>10 mg/mL) due to the cationic charge.[1] It is suitable for aqueous formulations (IV/oral solutions).[1]

-

pH > 9.0: Solubility drops drastically as the neutral free base precipitates.[1] Avoid formulating in basic buffers (e.g., Carbonate) to prevent crashing out.[1]

Membrane Permeability (Lysosomal Trapping)

-

Mechanism: As a lipophilic amine (LogP ~2.[1]7) with a pKa ~9.75, this compound is prone to lysosomal trapping .[1]

-

Process: The neutral species crosses the lysosomal membrane (pH 7.2 cytosol).[1] Inside the lysosome (pH 4.5-5.0), it becomes fully protonated (BH⁺) and cannot diffuse back out.

-

Impact: This may lead to high volume of distribution (Vd) and potential phospholipidosis concerns during toxicity screening.[1]

Chemical Stability

-

The hydrochloride salt is stable.[1][3][4] However, the free base is a secondary amine susceptible to oxidation or carbamate formation if exposed to atmospheric CO₂. Store the free base under inert gas (Argon/Nitrogen).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74850, N-Benzylpropan-1-amine (Analog).[1] Retrieved from [Link]1]

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths, London.[1] (Standard reference for benzylamine class pKa values).

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Protocol for potentiometric titration and pKa analysis).[1][5]

-

Hansch, C., et al. (1995). Chem-Bio Informatics and Data Mining: A compilation of pKa values.[1] (Source for Hammett equation constants for 4-methoxy substituents).

Sources

Structural Analysis of N-(4-methoxybenzyl)-1-propanamine Hydrochloride: A Technical Guide

Executive Summary

N-(4-methoxybenzyl)-1-propanamine hydrochloride (CAS: 90389-69-8) is a secondary amine salt of significant utility in medicinal chemistry.[1] Often overshadowed by its branched isomers (e.g., Formoterol intermediates), this linear congener serves as a critical building block for N-alkylated benzylamine pharmacophores and a model compound for studying secondary amine salt polymorphism.

This guide moves beyond basic datasheet parameters to provide a rigorous structural elucidation framework. It synthesizes first-principles spectroscopy with practical impurity profiling, offering a self-validating protocol for confirming identity and purity in drug development contexts.[1]

Molecular Architecture & Theoretical Framework

Understanding the physicochemical behavior of this molecule requires a detailed look at its connectivity and electronic environment.

Structural Visualization

The following diagram illustrates the connectivity and atom numbering used for the spectroscopic assignments in Section 4.

Figure 1: Connectivity map of N-(4-methoxybenzyl)-1-propanamine HCl. Colors denote functional zones: Blue (Aromatic), Red (Ether), Green (Aliphatic), Yellow (Ionic Center).

Physicochemical Profile

| Property | Value / Description | Relevance |

| Formula | C | Stoichiometry confirmation |

| MW | 215.72 g/mol (Salt); 179.26 g/mol (Base) | Mass balance calculations |

| CAS (Salt) | 90389-69-8 | Regulatory identification |

| CAS (Base) | 90390-02-6 | Precursor identification |

| pKa (Calc.) | ~10.2 (Secondary Amine) | Buffer selection for HPLC |

| Solubility | High: Water, MeOH; Low: Hexane, Et2O | Extraction/Purification logic |

Synthesis Context & Impurity Profiling[1][4]

To validate the structure, one must understand the genesis of the molecule. The standard synthesis involves the reductive amination of p-anisaldehyde with n-propylamine.[1] This route dictates the impurity profile you must screen for.

Reaction Pathway & Byproducts

Figure 2: Synthesis pathway highlighting the origin of critical impurities (Impurity A and B) that structurally resemble the target.[1]

Critical Insight: The presence of a tertiary amine impurity (Impurity B) is the most common structural deviation. It is detected by the appearance of a second benzylic signal in NMR and a mass shift of +120 Da in MS.

Spectroscopic Elucidation (The Core)

This section details the expected spectral signatures.[4][5][6] The data below represents a self-validating set: if your sample deviates significantly, it is likely not the target salt.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

H NMR Assignment (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integral | Structural Logic (Causality) |

| NH | 9.0 - 9.5 | Broad Singlet | 2H | Ammonium protons exchanging; deshielded by positive charge.[1] |

| Ar-H (C2/C6) | 7.45 | Doublet ( | 2H | Ortho to alkyl group; AA' part of AA'BB' system.[1] |

| Ar-H (C3/C5) | 6.95 | Doublet ( | 2H | Ortho to Methoxy (shielded by resonance).[1] |

| Benzylic (C7) | 4.05 | Singlet (or broad s) | 2H | Deshielded by aromatic ring and cationic nitrogen. |

| O-Me | 3.75 | Singlet | 3H | Characteristic methoxy on aromatic ring. |

| N-CH | 2.80 | Triplet (broadened) | 2H | Adjacent to cationic nitrogen.[1] |

| CH | 1.65 | Sextet | 2H | Shielded aliphatic core. |

| CH | 0.90 | Triplet | 3H | Terminal methyl group. |

Expert Note: In CDCl

C NMR Key Signals

-

159.5 ppm: C4 (Aromatic C-O). Distinctive most downfield carbon.

-

130.5 ppm: C2/C6 (Aromatic CH).

-

114.0 ppm: C3/C5 (Aromatic CH).

-

50.5 ppm: Benzylic C7.

-

48.0 ppm: N-CH

(Propyl).[1]

Vibrational Spectroscopy (FT-IR)

The HCl salt form drastically alters the IR spectrum compared to the free base.

-

2400 – 3000 cm

(Broad): The "Ammonium Band."[1] A wide, jagged absorption band characteristic of secondary amine salts (R -

~1250 cm

& 1030 cm -

1500 – 1600 cm

: Aromatic ring breathing modes.[1]

Mass Spectrometry (ESI-MS)

-

Parent Ion: [M+H]

= 180.14 m/z. -

Base Peak: m/z 121.06 (4-Methoxybenzyl cation / Tropylium derivative).[1]

-

Interpretation: A clean spectrum should show only 180 and 121. Presence of m/z 300+ indicates bis-alkylation (Impurity B).[1]

Analytical Protocol (SOP)

Use this workflow to validate the material upon receipt or synthesis.

Figure 3: Standard Operating Procedure for structural validation.

Detailed Methodologies

-

HPLC Condition:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 mins.

-

Rationale: The amine is basic; TFA ensures it remains protonated (ionic) for sharp peak shape and retention.

-

-

Chloride Content (Titration):

-

Dissolve 50 mg in water. Titrate with 0.1 N AgNO

using a potentiometric endpoint. -

Target: ~16.4% w/w Chloride. This confirms the mono-hydrochloride stoichiometry.

-

References

-

Chemical Identification: National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 12352100, 4-Methoxybenzylamine (Analogous Fragment Data). Retrieved from [Link]

- Synthesis & Impurities: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational text for the synthesis route described).

-

IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[7] (Authoritative source for amine salt IR band assignments).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling chemical substances.

Sources

- 1. 90390-02-6化工百科 – 960化工网 [m.chem960.com]

- 2. CAS 90390-02-6: N-(4-metoxibencil)propan-1-amina [cymitquimica.com]

- 3. PubChemLite - N-(4-methoxybenzyl)-2-propanamine hydrochloride (C11H17NO) [pubchemlite.lcsb.uni.lu]

- 4. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 5. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine | C19H19NO | CID 781301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

suppliers and commercial availability of N-(4-methoxybenzyl)-1-propanamine HCl

Executive Summary

N-(4-Methoxybenzyl)-1-propanamine Hydrochloride (CAS: 90389-69-8 for HCl salt; 90390-02-6 for free base) is a secondary amine building block used primarily in medicinal chemistry as a structural motif or a protected intermediate.[1] While available from specialized catalog suppliers, it is often classified as a "make-to-order" or "lead-time" item rather than a bulk commodity.

This guide provides a dual-track strategy for researchers:

-

Sourcing: Identification of verified supply channels and critical quality attributes (CQAs).

-

Synthesis: A validated, scalable "in-house" production protocol via reductive amination, offering a cost-effective alternative to commercial procurement when lead times are prohibitive.

Chemical Identity & Properties

Accurate identification is critical to avoid confusion with structural isomers (e.g., isopropyl derivatives).

| Attribute | Specification |

| Chemical Name | N-(4-Methoxybenzyl)-1-propanamine Hydrochloride |

| Synonyms | N-propyl-4-methoxybenzylamine HCl; (4-methoxyphenyl)methyl(propyl)amine HCl |

| CAS Number | 90389-69-8 (HCl Salt) / 90390-02-6 (Free Base) |

| Molecular Formula | C₁₁H₁₇NO[1][2][3] · HCl |

| Molecular Weight | 179.26 g/mol (Free Base) / 215.72 g/mol (HCl Salt) |

| Structure | 4-MeO-C₆H₄-CH₂-NH-CH₂CH₂CH₃ · HCl |

| Physical State | White to off-white crystalline solid (Salt); Pale yellow oil (Free Base) |

| Solubility | Water (High for HCl salt), Methanol, Ethanol |

| Stability | Hygroscopic (HCl salt); Store desiccated at RT or 2-8°C |

Commercial Sourcing Landscape

Availability Status

-

Tier 1 (Global Distributors): Major catalogs (e.g., Sigma-Aldrich, Fisher) often list this as a "Building Block" with lead times of 2–4 weeks, indicating they may not hold stock but source from partner labs.

-

Tier 2 (Specialized Synthesis Houses): Suppliers like Enamine , Combi-Blocks , and ChemScene are the primary direct sources.

-

Market Position: It is not a bulk commodity. Prices typically range from

150 per gram for research quantities, driven by the manual nature of its packaging and purification.

Supplier Evaluation Criteria

When ordering, validate the following to ensure the correct isomer is supplied:

-

CAS Verification: Explicitly request CAS 90389-69-8 . Confusion with the isopropyl isomer (N-(4-methoxybenzyl)propan-2-amine) is common.

-

Salt Form: Ensure the quote specifies "Hydrochloride."[4] Free bases oxidize faster and are harder to handle as solids.

-

Purity: Standard is >95% (NMR/LCMS). For GMP applications, request residual solvent data (methanol is common).

Technical Protocol: In-House Synthesis (Make vs. Buy)

For quantities >10g or when immediate availability is required, synthesis is the superior option. The reaction is a robust reductive amination of p-anisaldehyde and n-propylamine.

Reaction Pathway

The synthesis proceeds via the formation of an imine (Schiff base) followed by reduction. Sodium Borohydride (NaBH₄) is the preferred reducing agent due to its safety profile compared to cyanoborohydride.

Figure 1: Step-wise reductive amination pathway for the synthesis of N-(4-methoxybenzyl)-1-propanamine HCl.

Experimental Methodology

Scale: 100 mmol (approx. 20g theoretical yield)

Reagents:

-

p-Anisaldehyde (4-Methoxybenzaldehyde): 13.6 g (100 mmol)

-

n-Propylamine: 5.9 g (100 mmol)

-

Methanol (dry): 100 mL

-

Sodium Borohydride (NaBH₄): 4.0 g (105 mmol)

-

HCl (4M in Dioxane or ethereal HCl)

Step-by-Step Protocol:

-

Imine Formation:

-

In a 250 mL round-bottom flask, dissolve p-anisaldehyde (13.6 g) in Methanol (50 mL).

-

Add n-propylamine (5.9 g) dropwise over 10 minutes. Note: Exothermic reaction.

-

Stir at Room Temperature (RT) for 2–4 hours. (Monitoring: TLC should show disappearance of aldehyde).

-

-

Reduction:

-

Cool the solution to 0°C (Ice bath).

-

Add NaBH₄ (4.0 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.

-

Allow to warm to RT and stir overnight.

-

-

Work-up (Isolation of Free Base):

-

Quench excess hydride with water (20 mL) or dilute acetic acid.

-

Evaporate Methanol under reduced pressure.

-

Basify the residue with 1M NaOH (pH > 11).

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over Na₂SO₄ and concentrate to yield the Free Base (pale yellow oil).

-

-

Salt Formation (HCl Salt):

-

Dissolve the crude oil in minimal diethyl ether or ethanol.

-

Add HCl in Dioxane (or bubble HCl gas) dropwise at 0°C until no further precipitation occurs.

-

Filter the white solid, wash with cold ether, and dry under vacuum.

-

Critical Control Points:

-

Stoichiometry: Use a slight excess of amine (1.05 eq) if dialkylation is observed, though steric hindrance usually favors mono-alkylation here.

-

Moisture: Keep the imine formation dry (molecular sieves optional) to drive equilibrium, though NaBH₄ tolerates methanol well.

Quality Assurance & Analytics

To validate the synthesized or purchased material, compare against these standards:

-

¹H NMR (DMSO-d₆):

-

δ 7.4 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H) – Aromatic PMB signals.

-

δ 4.0 (s, 2H) – Benzylic CH₂.

-

δ 3.73 (s, 3H) – Methoxy group.

-

δ 2.8 (t, 2H) – Propyl N-CH₂.

-

δ 1.6 (m, 2H) – Propyl central CH₂.

-

δ 0.9 (t, 3H) – Terminal Methyl.

-

-

HPLC Purity: >98% area.

-

Storage: The HCl salt is hygroscopic. Store in a tightly sealed vial with desiccant.

References

-

ChemicalBook. N-(4-methoxybenzyl)-N-propylamine Product Description & Suppliers.Link

-

PubChem. Compound Summary: N-(4-methoxybenzyl)propan-1-amine.[1] National Library of Medicine. Link

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

ChemScene. Product Information: N-(4-Methoxybenzyl)propylamine.[1]Link

Sources

Methodological & Application

Synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride: A Detailed Protocol for Researchers

This document provides a comprehensive guide for the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride, a valuable secondary amine intermediate in pharmaceutical and organic synthesis. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles and procedural steps.

Introduction

N-(4-methoxybenzyl)-1-propanamine hydrochloride is a key building block in the synthesis of various organic molecules. Its structure, featuring a secondary amine, a benzyl group, and a methoxy substituent, makes it a versatile intermediate. This guide will focus on a robust and widely applicable synthetic method: one-pot reductive amination.

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and control in forming carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1] This one-pot approach simplifies the procedure and often leads to higher yields compared to stepwise methods.[2]

Mechanistic Insight: The Power of Reductive Amination

The chosen synthetic strategy hinges on the reductive amination of p-anisaldehyde (4-methoxybenzaldehyde) with 1-propanamine. This reaction proceeds in two key stages:

-

Imine Formation: The primary amine (1-propanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-anisaldehyde. This is followed by dehydration to form an intermediate imine. The formation of the imine is a reversible process and is often catalyzed by a mild acid.[3]

-

In Situ Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a single bond, yielding the desired secondary amine.

A critical aspect of this one-pot procedure is the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation.[3] Its mild nature allows for the selective reduction of the iminium ion in the presence of the starting aldehyde, minimizing side reactions such as the reduction of the aldehyde to an alcohol.[4][5] The steric bulk and electron-withdrawing acetoxy groups of NaBH(OAc)₃ moderate its reactivity, making it a highly selective reagent for this purpose.[3]

Experimental Protocol

This section details the step-by-step procedure for the synthesis, purification, and characterization of N-(4-methoxybenzyl)-1-propanamine hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| p-Anisaldehyde (4-methoxybenzaldehyde) | Reagent | Major Chemical Supplier | 123-11-5 |

| 1-Propanamine (n-Propylamine) | Reagent | Major Chemical Supplier | 107-10-8 |

| Sodium triacetoxyborohydride | Reagent | Major Chemical Supplier | 56553-60-7 |

| 1,2-Dichloroethane (DCE) | Anhydrous | Major Chemical Supplier | 107-06-2 |

| Hydrochloric acid (HCl) | 1 M in Diethyl Ether | Major Chemical Supplier | 7647-01-0 |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | In-house preparation | 144-55-8 |

| Brine | Saturated NaCl solution | In-house preparation | 7647-14-5 |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Major Chemical Supplier | 7487-88-9 |

| Diethyl ether (Et₂O) | ACS Grade | Major Chemical Supplier | 60-29-7 |

| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | 75-09-2 |

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 1,2-Dichloroethane is a suspected carcinogen and should be handled with extreme care.

Synthesis Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-anisaldehyde (10.0 g, 73.4 mmol) and anhydrous 1,2-dichloroethane (100 mL).

-

Addition of Amine: With gentle stirring, add 1-propanamine (4.78 g, 6.6 mL, 80.7 mmol, 1.1 equivalents) to the solution at room temperature.

-

Addition of Reducing Agent: After stirring for 20-30 minutes, add sodium triacetoxyborohydride (20.3 g, 95.4 mmol, 1.3 equivalents) portion-wise over 15-20 minutes. The addition may cause a slight exotherm.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under a nitrogen atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously until gas evolution ceases.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-methoxybenzyl)-1-propanamine as an oil.

Purification of the Free Base

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. However, for many applications, direct conversion to the hydrochloride salt provides sufficient purity.

Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude N-(4-methoxybenzyl)-1-propanamine in a minimal amount of diethyl ether (approximately 50-100 mL).

-

Precipitation: While stirring, slowly add a 1 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Washing: Wash the solid with cold diethyl ether (2 x 20 mL).

-

Drying: Dry the N-(4-methoxybenzyl)-1-propanamine hydrochloride in a vacuum oven at 40-50 °C to a constant weight.

Reaction Workflow Visualization

Caption: Workflow for the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the free base.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product formation | Inactive reducing agent | Use fresh sodium triacetoxyborohydride. |

| Wet solvent or reagents | Ensure all glassware is dry and use anhydrous solvents. | |

| Presence of unreacted aldehyde | Insufficient reducing agent | Use a slight excess of sodium triacetoxyborohydride. |

| Incomplete reaction | Increase reaction time and monitor by TLC. | |

| Formation of dialkylated product | - | This is generally minimal with this procedure. If problematic, a two-step procedure (imine formation followed by reduction) can be considered.[4] |

| Oily product after HCl addition | Impurities present | Purify the crude free base by column chromatography before salt formation. |

| Insufficient drying | Ensure the final product is thoroughly dried under vacuum. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(4-methoxybenzyl)-1-propanamine hydrochloride via a one-pot reductive amination. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation. By following the outlined procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their research and development needs.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

-

Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 202-214). American Chemical Society. [Link]

-

Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

-

Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

- CN101921200A - A kind of preparation method of N-benzyl-1-(4-methoxyphenyl)-2-propanamine. (2010).

-

LookChem. (n.d.). Production Method of N-(4-Methoxybenzyl)-3-phenylpropylamine. Chempedia. [Link]

-

Shiraishi, T., & Toshimitsu, A. (2020). Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry. Scientific Research Publishing. [Link]

- CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. (2011).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

PubChem. (n.d.). N-(4-methoxybenzyl)-2-propanamine hydrochloride. [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

-

Oakwood Chemical. (n.d.). N-(4-Methoxybenzyl)cyclopropanamine hydrochloride. [Link]

- US3337630A - Process for the purification of amines. (1967).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN101921200A - A kind of preparation method of N-benzyl-1-(4-methoxyphenyl)-2-propanamine - Google Patents [patents.google.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: N-(4-methoxybenzyl)-1-propanamine HCl as a Versatile Pharmaceutical Intermediate

Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In modern drug discovery, the n-propyl group is a ubiquitous lipophilic pharmacophore, particularly prevalent in central nervous system (CNS) therapeutics such as dopamine agonists (e.g., pramipexole, ropinirole analogs) and various monoamine transporter inhibitors. Synthesizing these N-propylated active pharmaceutical ingredients (APIs) often requires precise control over sequential nitrogen functionalization.

N-(4-methoxybenzyl)-1-propanamine hydrochloride (CAS: 90389-69-8) serves as a highly strategic, pre-assembled building block for this purpose. It provides the requisite n-propyl chain while masking the secondary amine with a para-methoxybenzyl (PMB) protecting group. Unlike standard benzyl (Bn) groups, the PMB group offers a distinct mechanistic advantage: the electron-donating methoxy moiety significantly lowers the oxidation potential of the aromatic ring and stabilizes the corresponding benzylic carbocation[1][2]. This enables highly orthogonal deprotection strategies—such as oxidative cleavage or mild acidolysis—that preserve reducible functional groups (like alkenes, alkynes, or halogens) which would otherwise be destroyed by standard palladium-catalyzed hydrogenation[3].

Mechanistic Insights: The PMB Advantage

The utility of N-(4-methoxybenzyl)-1-propanamine lies in its predictable reactivity and orthogonal deprotection profile[4]. Once the intermediate is coupled with a target electrophile (via reductive amination or alkylation) to form a protected tertiary amine, the PMB group must be removed. The choice of deprotection relies on the specific vulnerabilities of the target API:

-

Oxidative Cleavage via Single Electron Transfer (SET): Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), the electron-rich PMB ring undergoes a SET to form a radical cation, which is rapidly converted to an oxonium ion[1][5]. Causality in experimental design: Water must be present in the solvent system (typically DCM/H₂O) to act as a nucleophile, hydrolyzing the oxonium intermediate to release the secondary amine and p-methoxybenzaldehyde[2].

-

Acidolytic Cleavage via Carbocation Generation: Strong acids like Trifluoroacetic Acid (TFA) can protonate the nitrogen and facilitate the expulsion of the highly stable p-methoxybenzyl carbocation. Causality in experimental design: If left unchecked, this highly reactive carbocation will re-alkylate the newly freed amine or other nucleophilic sites on the API. Therefore, a cation scavenger such as anisole or thioanisole must be added in excess to trap the carbocation via a rapid Friedel-Crafts alkylation[6][7].

Synthetic Workflow & Visualization

Fig 1. Synthetic workflow for N-propylation using the PMB-protected intermediate.

Validated Experimental Protocols

The following protocols represent self-validating, scalable systems for utilizing N-(4-methoxybenzyl)-1-propanamine HCl.

Protocol A: Free-Basing and Reductive Amination

Objective: Couple the intermediate with an API-precursor aldehyde.

-

Free-Basing: Suspend N-(4-methoxybenzyl)-1-propanamine HCl (1.0 eq) in dichloromethane (DCM). Add saturated aqueous NaHCO₃ (1.5 eq) and stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate. Rationale: The HCl salt must be neutralized to expose the nucleophilic lone pair on the nitrogen.

-

Imine Formation: Dissolve the free amine (1.0 eq) and the target aldehyde (0.95 eq) in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Rationale: DCE is preferred over DCM due to its higher boiling point and better solubility profile for complex iminium intermediates.

-

Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Rationale: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde, preventing the formation of unwanted alcohol byproducts.

-

Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry, and purify via silica gel chromatography to yield the N-PMB-N-propyl tertiary amine.

Protocol B: Oxidative PMB Deprotection (DDQ Method)

Objective: Remove the PMB group to yield the target secondary amine API when the molecule contains acid-sensitive moieties.

-

Reaction Setup: Dissolve the N-PMB-N-propyl tertiary amine (1.0 eq) in a mixture of DCM and H₂O (18:1 v/v). Rationale: The 5% water content is strictly required to trap the oxonium intermediate[1][5].

-

Oxidation: Add DDQ (1.2 to 1.5 eq) portion-wise at room temperature. The solution will immediately turn deep green/black, indicating the formation of the charge-transfer complex. Stir for 2–4 hours until TLC indicates complete consumption of the starting material.

-

Workup (Critical Step): Filter the reaction mixture through a pad of Celite to remove the precipitated 2,3-dichloro-5,6-dicyanohydroquinone (DDH₂) byproduct. Wash the filtrate with saturated aqueous NaHCO₃ (3x) to remove residual DDQ and acidic byproducts.

-

Purification: Concentrate the organic layer. The byproduct, p-methoxybenzaldehyde, can be removed via column chromatography or by converting the target amine to its HCl salt and washing the organic layer with non-polar solvents.

Protocol C: Acidolytic PMB Deprotection (TFA/Anisole Method)

Objective: Remove the PMB group when the molecule contains oxidation-sensitive moieties (e.g., electron-rich aromatics, thioethers).

-

Reaction Setup: Dissolve the protected amine (1.0 eq) in neat Trifluoroacetic acid (TFA) (10-20 volumes) containing Anisole (3.0 eq). Rationale: Anisole acts as an irreversible nucleophilic trap for the liberated PMB carbocation, preventing the formation of polymeric byproducts or API re-alkylation[6][7].

-

Cleavage: Heat the mixture to 60 °C for 4–8 hours. Monitor via LC-MS.

-

Workup: Concentrate the mixture under reduced pressure to remove the bulk of the TFA. Dissolve the residue in DCM and wash with 2N NaOH until the aqueous layer is basic (pH > 10). Extract, dry, and purify.

Quantitative Data Presentation: Deprotection Strategy Matrix

To assist in route scouting, the following table summarizes the operational parameters and orthogonality of the primary PMB deprotection strategies for this intermediate.

| Deprotection Method | Reagents | Typical Yield | Tolerated Functional Groups | Incompatible Groups | Key Byproduct |

| Oxidative (SET) | DDQ, DCM/H₂O (18:1) | 75 - 90% | Alkenes, Alkynes, Esters, Silyl Ethers, Acetals | Electron-rich dienes, unprotected phenols | p-Methoxybenzaldehyde |

| Acidolytic | TFA, Anisole (60 °C) | 70 - 85% | Thioethers, Halogens, Reducible aromatics | Acetals, Boc-amines, t-Butyl esters | PMB-Anisole adduct |

| Hydrogenolysis | H₂, Pd/C, MeOH/AcOH | 85 - 95% | Aliphatic chains, Ethers, Amides, Boc-amines | Alkenes, Alkynes, Benzyl ethers, Halogens | 4-Methylanisole |

References

-

PMB Protecting Group: PMB Protection & Deprotection Mechanism Total Synthesis URL: [Link]

-

p-Methoxybenzyl (PMB) Protective Group Chem-Station Int. Ed. URL:[Link]

-

DDQ as a versatile and easily recyclable oxidant: a systematic review RSC Advances URL:[Link]

-

Greene's Protective Groups in Organic Synthesis (4th Edition) Wiley / e-Bookshelf URL:[Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis PMC - National Institutes of Health (NIH) URL:[Link]

-

Safety-Catch Linkers for Solid-Phase Peptide Synthesis MDPI URL:[Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups PMC - National Institutes of Health (NIH) URL:[Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 6. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: N-(4-Methoxybenzyl)-1-propanamine Hydrochloride as a Strategic Building Block in Secondary Amine Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for utilizing N-(4-methoxybenzyl)-1-propanamine hydrochloride in the controlled synthesis of complex secondary amines.

Introduction & Strategic Rationale

The synthesis of structurally complex secondary amines is a recurring challenge in medicinal chemistry. Direct alkylation of primary amines (such as propylamine) is notoriously difficult to control, frequently resulting in over-alkylation to yield unwanted tertiary amines or quaternary ammonium salts.

To circumvent this, N-(4-methoxybenzyl)-1-propanamine hydrochloride (CAS: 90389-69-8) serves as a highly effective synthetic equivalent for propylamine[1][2]. By utilizing this para-methoxybenzyl (PMB) protected building block, the nitrogen atom acts as a secondary amine during the initial functionalization (e.g., reductive amination or nucleophilic substitution), cleanly forming a tertiary amine intermediate[3]. Subsequent removal of the PMB group yields the target secondary amine with high fidelity and without the risk of over-alkylation[3]. The hydrochloride salt form is specifically utilized for its superior shelf-stability and resistance to atmospheric oxidation compared to the free base[1].

Mechanistic Insights: The PMB Advantage

While standard benzyl (Bn) groups are common in amine protection, the PMB group offers distinct orthogonal deprotection strategies due to the electron-donating nature of the para-methoxy moiety[4]. This functional group stabilizes intermediate radical cations and carbocations, enabling cleavage under conditions where standard benzyl groups remain inert[4].

-

Oxidative Cleavage (CAN or DDQ): The electron-rich PMB aromatic ring readily undergoes single electron transfer (SET) when treated with oxidants like Ceric Ammonium Nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This forms a stable radical cation that rapidly reacts with water, yielding the deprotected amine and p-methoxybenzaldehyde as a byproduct[4][5].

-

Acidic Cleavage (TFA + Scavenger): Under strongly acidic conditions (e.g., Trifluoroacetic Acid, TFA), the C-N bond is cleaved to generate a highly reactive PMB carbocation. To prevent this electrophile from re-alkylating the newly freed amine or other nucleophilic sites on the molecule, a cation scavenger such as anisole (1,3-dimethoxybenzene) must be added. Anisole traps the PMB cation via a rapid Friedel-Crafts alkylation, driving the deprotection to completion[6].

Synthetic Workflow

Synthetic workflow for secondary amine generation using PMB-protected propylamine.

Experimental Protocols

The following self-validating protocols detail the two-stage process of functionalizing the PMB-protected amine and its subsequent deprotection.

Protocol A: Reductive Amination (Synthesis of PMB-Protected Tertiary Amine)

This protocol utilizes reductive amination to couple the PMB-propylamine with a target aldehyde.

Reagents:

-

N-(4-methoxybenzyl)-1-propanamine HCl (1.0 equiv)

-

Target Aldehyde (1.05 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

-

Free-Basing: Suspend N-(4-methoxybenzyl)-1-propanamine HCl in anhydrous DCM under a nitrogen atmosphere. Add DIPEA dropwise at room temperature and stir for 15 minutes. Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic free amine without competing as a nucleophile itself due to its steric hindrance.

-

Imine Formation: Add the target aldehyde to the solution. Stir for 2 hours at room temperature. Monitor the consumption of the aldehyde via TLC (Thin Layer Chromatography).

-

Reduction: Once the imine/iminium intermediate has formed, cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion faster than the unreacted aldehyde, preventing the reduction of the starting material into an alcohol.

-

Completion & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation: Purify via flash column chromatography. Verify the presence of the tertiary amine via ¹H NMR (look for the characteristic PMB benzylic singlet around

3.5-3.7 ppm).

Protocol B: Acidic PMB Deprotection (Yielding the Secondary Amine)

This protocol utilizes TFA and anisole to cleanly remove the PMB group[5][6].

Reagents:

-

PMB-Protected Tertiary Amine (from Protocol A) (1.0 equiv)

-

Trifluoroacetic Acid (TFA) (Solvent/Reagent, ~20-30 equiv)

-

Anisole (3.0 equiv)

Step-by-Step Methodology:

-

Preparation: Dissolve the PMB-protected tertiary amine in neat TFA at 0 °C.

-

Scavenger Addition: Immediately add anisole to the stirring solution. Causality: As the TFA cleaves the C-N bond, a highly electrophilic PMB carbocation is generated. Anisole acts as a sacrificial nucleophile, trapping the cation via Friedel-Crafts alkylation to form a stable, inert byproduct, thereby preventing the re-alkylation of the newly formed secondary amine[6].

-

Cleavage: Heat the reaction mixture to 60-80 °C (depending on substrate stability) and stir for 4-16 hours. Monitor by LC-MS until the starting material mass disappears and the secondary amine mass is dominant.

-

Concentration: Cool to room temperature and remove the bulk of the TFA in vacuo (co-evaporate with toluene to assist in complete TFA removal).

-

Basic Workup: The crude residue will be the TFA salt of the secondary amine. Dissolve the residue in ethyl acetate and wash vigorously with 1M NaOH or saturated Na₂CO₃ until the aqueous phase is strongly basic (pH > 10). Extract, dry the organic layer over Na₂SO₄, and concentrate.

-

Validation: Purify the free secondary amine via chromatography. ¹H NMR should confirm the complete disappearance of the PMB benzylic protons and the methoxy singlet (

3.8 ppm).

Deprotection Strategy Matrix

To assist in experimental design, the following table summarizes the quantitative and qualitative aspects of various PMB deprotection strategies[4][5][6].

| Method | Reagents | Primary Mechanism | Pros | Cons / Limitations |

| Acidic Cleavage | TFA, Anisole (60-80 °C) | Protonation & Carbocation generation | Highly effective for amines; scalable; inexpensive reagents. | Requires harsh acidic conditions; incompatible with acid-sensitive groups (e.g., acetals, silyl ethers). |

| Oxidative Cleavage | CAN (Ceric Ammonium Nitrate) or DDQ | Single Electron Transfer (SET) | Mild conditions (often room temp); orthogonal to acid/base sensitive groups. | CAN can over-oxidize sensitive substrates; DDQ generates toxic HCN if exposed to water[4]. |

| Hydrogenolysis | H₂, Pd/C (High Pressure) | Catalytic surface reduction | Cleanest workup (filtration); high yields for stable molecules. | PMB is highly resistant to standard H₂/Pd compared to benzyl; requires high pressure/heat; reduces alkenes/alkynes[5]. |

References

- CymitQuimica. "CAS 90390-02-6: N-(4-metoxibencil)propan-1-amina". CymitQuimica.

- National Center for Biotechnology Information. "N-(4-methoxybenzyl)-1-propanamine hydrochloride". PubChem.

- National Institutes of Health (PMC). "Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters". Chemical Science.

- Total Synthesis. "PMB Protecting Group: PMB Protection & Deprotection Mechanism". Total Synthesis.

- ACS Publications. "Functionalization of 1N-Protected Tetrazoles by Deprotonation with the Turbo Grignard Reagent". The Journal of Organic Chemistry.

- ResearchGate. "Usage of Anisole in PMB deprotection using TFA?". ResearchGate Q&A.

Sources

- 1. CAS 90390-02-6: N-(4-metoxibencil)propan-1-amina [cymitquimica.com]

- 2. N-(4-methoxybenzyl)-1-propanamine hydrochloride | C11H18ClNO | CID 17292354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfur(iv) reagents for the SuFEx-based synthesis of substituted sulfamate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Technical Guide: Strategic N-Alkylation Protocols for N-(4-methoxybenzyl)-1-propanamine

This Application Note is designed for researchers and medicinal chemists utilizing N-(4-methoxybenzyl)-1-propanamine hydrochloride as a strategic intermediate. It moves beyond basic synthesis to focus on the compound's utility as a "masked" propylamine scaffold for precision N-alkylation.

Executive Summary & Strategic Utility

N-(4-methoxybenzyl)-1-propanamine hydrochloride (PMB-propylamine HCl) functions as a mono-protected primary amine. In synthetic organic chemistry, the direct alkylation of primary amines (e.g., propylamine) with alkyl halides is often plagued by poly-alkylation, yielding an intractable mixture of secondary amines, tertiary amines, and quaternary ammonium salts.

By utilizing the PMB-propylamine scaffold, researchers effectively bypass this limitation. The bulky, electron-rich p-methoxybenzyl (PMB) group serves two critical functions:

-

Steric & Electronic Modulation: It allows for a single, controlled alkylation event to form a tertiary amine.

-

Orthogonal Deprotection: The PMB group can be selectively removed (oxidatively or acidolytically) to reveal a clean secondary amine (

) that is otherwise difficult to synthesize directly.

Chemical Profile & Pre-Reaction "Activation"

The commercial supply is typically the hydrochloride salt, which is stable but non-nucleophilic. The salt must be converted to the free base immediately prior to use to ensure accurate stoichiometry and reaction kinetics.

| Property | Data | Note |

| IUPAC Name | N-[(4-methoxyphenyl)methyl]propan-1-amine hydrochloride | |

| Structure | Secondary amine salt | |

| Molecular Weight | ~215.72 g/mol (Salt) / 179.26 g/mol (Free Base) | Calculate stoichiometry based on salt MW |

| Solubility | Water (High), Methanol (High), DCM (Low/Insoluble as salt) | Free base is soluble in DCM/EtOAc |

| Acidity (pKa) | ~10.5 (Conjugate acid) | Requires pH > 12 for free-basing |

Protocol A: Salt Neutralization (Free-Basing)

Use this protocol before any alkylation step.

-

Dissolution: Suspend 1.0 equivalent (eq.) of the hydrochloride salt in Dichloromethane (DCM) (10 mL per gram).

-

Basification: Add an equal volume of 1 M NaOH or saturated

. -

Extraction: Vigorously stir or shake for 5–10 minutes until the solid dissolves and layers clarify.

-

Separation: Collect the organic (DCM) layer. Extract the aqueous layer once more with DCM.

-

Drying: Dry combined organics over anhydrous

or -

Concentration: Filter and concentrate in vacuo to yield the colorless oil (free amine).

-

Quality Check:

NMR should show the disappearance of broad

-

Core Workflow: The PMB-Amine Strategy

The following diagram illustrates the strategic logic of using this intermediate to access specific amine classes.

Figure 1: Strategic pathway for synthesizing asymmetric amines using the PMB-propylamine scaffold.

Application Protocols

Protocol B: Direct Alkylation (Hard Electrophiles)

Best for: Primary alkyl halides (benzyl bromides, alkyl iodides). Mechanism: Nucleophilic attack of the secondary amine on the alkyl halide.

Reagents:

-

Substrate: Free base of N-(4-methoxybenzyl)-1-propanamine (1.0 eq).

-

Electrophile: Alkyl Halide (

) (1.05 – 1.1 eq). -

Base:

(2.0 eq) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask, dissolve the free amine (from Protocol A) in MeCN (0.2 M concentration).

-

Base Addition: Add powdered

. Stir for 5 minutes at Room Temperature (RT). -

Alkylation: Add the alkyl halide dropwise.

-

Note: If the alkyl halide is highly reactive (e.g., methyl iodide, benzyl bromide), add at 0°C. For less reactive halides, add at RT.

-

-

Reaction: Heat to 60°C (MeCN) or 80°C (DMF) and monitor by TLC/LC-MS. Reaction times typically range from 2–12 hours.

-

Monitoring: Look for the conversion of the secondary amine (

) to the tertiary amine (

-

-

Workup: Cool to RT. Filter off inorganic solids. Dilute filtrate with EtOAc and wash with water (

) to remove DMF/MeCN. -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol C: Reductive Alkylation (Soft Electrophiles)

Best for: Aldehydes and Ketones. Mechanism: Formation of an iminium ion intermediate followed by in situ hydride reduction. This method avoids quaternary salt formation entirely.[1]

Reagents:

-

Substrate: Free base of N-(4-methoxybenzyl)-1-propanamine (1.0 eq).

-

Electrophile: Aldehyde/Ketone (1.1 eq).

-

Reductant: Sodium Triacetoxyborohydride (

) (1.5 eq). -

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for catalyzing iminium formation.

Step-by-Step:

-

Imine Formation: Dissolve the free amine and the aldehyde in DCE (0.2 M) under Nitrogen. Stir for 30 minutes at RT.

-

Acidification: Add Acetic Acid (1.0 eq). Stir for 5 minutes.

-

Reduction: Add

in one portion.-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT for 4–16 hours.

-

Quench: Quench with saturated aqueous

until pH > 8. -

Extraction: Extract with DCM (

). Dry over -

Purification: The product is the tertiary amine

.

Advanced Application: PMB Deprotection

To realize the full value of this scaffold, one often removes the PMB group to yield the secondary amine.

Method D: Acidolytic Cleavage (TFA)

-

Conditions: Reflux in Trifluoroacetic acid (TFA) for 2–24 hours.

-

Note: Effective, but harsh. Can degrade sensitive functional groups.

Method E: Oxidative Cleavage (CAN) – Recommended

-

Reagent: Ceric Ammonium Nitrate (CAN).

-

Conditions: Dissolve tertiary amine in MeCN:Water (4:1). Add CAN (3.0 eq) at 0°C. Stir 30–60 mins.

-

Result: Oxidizes the benzylic carbon, hydrolyzing the C-N bond to release the secondary amine and 4-methoxybenzaldehyde.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Alkylation) | Salt not fully neutralized | Ensure Protocol A is followed rigorously; use pH paper to confirm basicity. |

| Over-Alkylation (Quaternary Salt) | Excess Alkyl Halide / High Temp | Use Protocol C (Reductive Amination) instead of Protocol B. If using B, lower temp and use exact stoichiometry. |

| Incomplete Reaction | Steric Hindrance | The PMB group is bulky. If reacting with a bulky electrophile, switch solvent to DMF and increase temp to 90°C. |

References

-

Organic Syntheses, Coll. Vol. 10, p. 523 (2004). Synthesis of Secondary Amines via N-Alkylation of Sulfonamides. (Foundational chemistry for PMB-amine manipulation).

-

Master Organic Chemistry. Alkylation of Amines: Problems and Solutions. (Mechanistic grounding for poly-alkylation issues).

-

National Institutes of Health (PMC). Preparation and Applications of 4-Methoxybenzyl Esters and Amines in Organic Synthesis. (Review of PMB protecting group stability and removal).

-

BenchChem. N-(4-Methoxybenzyl)butan-1-amine Synthesis and Purification. (Analogous purification protocols for propyl derivatives).

Sources

preparation of N-(4-methoxybenzyl)-1-propanamine hydrochloride from anisaldehyde

Application Note: Synthesis and Isolation of N-(4-Methoxybenzyl)-1-propanamine Hydrochloride

Executive Summary This application note details the robust, lab-scale preparation of N-(4-methoxybenzyl)-1-propanamine hydrochloride via the direct reductive amination of p-anisaldehyde with n-propylamine. By utilizing sodium triacetoxyborohydride (STAB) as the reducing agent, this protocol ensures high chemoselectivity and prevents over-alkylation. The guide provides mechanistic rationale, quantitative reagent tables, and a self-validating step-by-step experimental procedure optimized for pharmaceutical research and drug development workflows.

Mechanistic Rationale and Reagent Selection

Reductive amination is a cornerstone reaction in medicinal chemistry for the synthesis of substituted amines, effectively bypassing the multiple over-alkylation issues inherent to the direct alkylation of amines with alkyl halides[1]. The reaction proceeds via the condensation of an aldehyde and an amine to form an intermediate imine (or iminium ion), which is subsequently reduced to the corresponding amine[1].

Why Sodium Triacetoxyborohydride (STAB)? Historically, sodium cyanoborohydride (NaBH3CN) was the reagent of choice; however, it generates highly toxic hydrogen cyanide gas during acidic workups and poses environmental disposal challenges[1]. Sodium borohydride (NaBH4) is an alternative but is often too reactive, prematurely reducing the starting aldehyde to an alcohol before imine condensation can occur, which forces the reaction into a strict two-step process.

STAB (NaBH(OAc)3) resolves these issues. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild and highly selective reducing agent[2]. It reduces the protonated iminium intermediate much faster than the unreacted p-anisaldehyde, allowing the entire process to be conducted as a highly efficient "one-pot" direct reductive amination[2].

Solvent and Salt Formation Causality: 1,2-Dichloroethane (DCE) is selected as the primary solvent because it maximizes the reaction rate and solubility of STAB compared to other solvents like THF[2]. Following the reduction, the free base amine—a pale yellow oil—is isolated. To improve stability, handling, and purity, the free base is converted to its hydrochloride salt. The use of anhydrous 2.0 M HCl in diethyl ether ensures that the salt precipitates cleanly as a crystalline solid; the strict absence of water is critical to prevent the hygroscopic salt from "oiling out" and resisting crystallization.

Reaction Pathways and Experimental Workflows

Chemical mechanism from p-anisaldehyde to the amine hydrochloride salt.

Step-by-step experimental workflow for the synthesis and isolation process.

Quantitative Material Requirements

The following table outlines the stoichiometry for a standard 10.0 mmol scale synthesis.

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Function |

| p-Anisaldehyde | 136.15 | 1.00 | 10.0 | 1.36 g (1.22 mL) | Electrophile |

| n-Propylamine | 59.11 | 1.05 | 10.5 | 0.62 g (0.86 mL) | Nucleophile |

| NaBH(OAc)3 (STAB) | 211.94 | 1.40 | 14.0 | 2.97 g | Reducing Agent |

| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 30.0 mL | Reaction Solvent |

| Dichloromethane (DCM) | 84.93 | - | - | 3 × 20.0 mL | Extraction Solvent |

| Sat. NaHCO3 (aq) | - | - | - | 25.0 mL | Quenching Agent |

| 2.0 M HCl in Diethyl Ether | - | 1.20 | 12.0 | 6.0 mL | Salt Precipitator |

| Diethyl Ether (Anhydrous) | 74.12 | - | - | 15.0 mL | Crystallization Solvent |

Step-by-Step Experimental Protocol

4.1 Direct Reductive Amination (Imine Formation & Reduction)

-

Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) to prevent premature oxidation of the aldehyde.

-

Reagent Addition: Add p-anisaldehyde (1.36 g, 10.0 mmol) and 1,2-dichloroethane (30 mL) to the flask. Stir to ensure complete dissolution.

-

Amine Introduction: Add n-propylamine (0.86 mL, 10.5 mmol) dropwise via syringe. Stir the mixture at room temperature (20–25 °C) for 15 minutes to allow the initial hemiaminal/imine equilibrium to establish.

-

Reduction: Add sodium triacetoxyborohydride (2.97 g, 14.0 mmol) in three equal portions over 10 minutes.

-

Causality Note: Portion-wise addition prevents a sudden exotherm and safely controls the release of any trace hydrogen gas.

-

-

Incubation & Validation: Stir the opaque suspension at room temperature for 3 to 4 hours.

-